molecular formula C29H27N7O3S3 B2544890 Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate CAS No. 647819-59-8

Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate

Cat. No. B2544890
CAS RN: 647819-59-8
M. Wt: 617.76
InChI Key: LAULGTWXHXVDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate is a useful research compound. Its molecular formula is C29H27N7O3S3 and its molecular weight is 617.76. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research involving Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate focuses significantly on the synthesis of complex heterocyclic compounds that have potential applications in medicinal chemistry. Studies have described the efficient synthesis of various heterocyclic systems, such as 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones, via reactions involving iminophosphorane intermediates in the presence of sodium ethoxide, showcasing the chemical's utility in creating bioactive molecules with potential pharmaceutical applications (Sun, Huang, & Ding, 2010). Additionally, the synthesis of novel benzothiazole and pyrimidine derivatives emphasizes the chemical's role in generating compounds with antibacterial, antioxidant, and antitubercular activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Antimicrobial and Anti-inflammatory Agents

Several compounds synthesized using Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate or related methods have been evaluated for their antimicrobial and anti-inflammatory properties. The creation of compounds such as 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases has shown promising biological activity, highlighting the potential therapeutic uses of these synthesized molecules (Narayana, Ashalatha, Raj, & Kumari, 2006).

Gas-phase Pyrolysis in Heterocyclic Synthesis

The use of gas-phase pyrolysis techniques in the synthesis of heterocyclic compounds provides a unique method for creating substituted aminoazoles, which can be utilized in the development of novel heterocyclic systems. This process demonstrates the versatility and efficiency of using Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate in heterocyclic chemistry (Al-Awadi & Elnagdi, 1997).

Antituberculous and Antiplatelet Activity

Research has also explored the synthesis of structural analogs for antituberculous and antiplatelet activities. Compounds derived from Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate have been evaluated for their effectiveness against tuberculosis and their ability to inhibit platelet aggregation, demonstrating the chemical's potential for contributing to the development of new therapeutic agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

properties

IUPAC Name

ethyl 4-[[2-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N7O3S3/c1-2-39-27(38)17-11-13-18(14-12-17)31-23(37)16-41-29-35-34-22(36(29)19-7-4-3-5-8-19)15-40-28-32-25(30)24-20-9-6-10-21(20)42-26(24)33-28/h3-5,7-8,11-14H,2,6,9-10,15-16H2,1H3,(H,31,37)(H2,30,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAULGTWXHXVDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC(=C5C6=C(CCC6)SC5=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thioph en-2-ylthio))methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetylamino)benzoate

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